molecular formula C13H21N3O4 B14058899 ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate

ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B14058899
M. Wt: 283.32 g/mol
InChI Key: YZKUJDDCSMQEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate is a chemical compound that features a pyrazole ring substituted with an ethyl ester and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Produces substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. The pyrazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate is unique due to its pyrazole ring structure, which imparts specific chemical properties and reactivity. The combination of the pyrazole ring with the tert-butoxycarbonyl-protected amino group and ethyl ester makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C13H21N3O4/c1-5-19-11(17)10-6-8-16(15-10)9-7-14-12(18)20-13(2,3)4/h6,8H,5,7,9H2,1-4H3,(H,14,18)

InChI Key

YZKUJDDCSMQEKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.